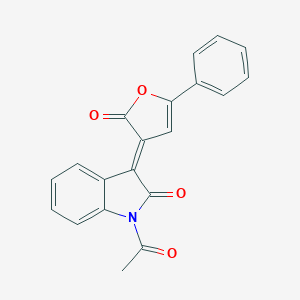
N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a benzothiazole ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by nitration to introduce the nitro group. The benzothiazole ring is synthesized separately and then coupled with the pyrazole derivative through an acetamide linkage.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the reaction of o-aminothiophenol with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the nitrated pyrazole with the benzothiazole derivative using an acetamide linkage, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole and benzothiazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole and benzothiazole derivatives.
Applications De Recherche Scientifique
N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{3-nitro-1H-pyrazol-1-yl}-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- **2-{3-amino-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- **2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzoxazol-2-yl)acetamide
Uniqueness
The uniqueness of N1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of both a nitro group and a benzothiazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H11N5O3S |
|---|---|
Poids moléculaire |
317.33 g/mol |
Nom IUPAC |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H11N5O3S/c1-8-2-3-9-10(6-8)22-13(14-9)15-12(19)7-17-5-4-11(16-17)18(20)21/h2-6H,7H2,1H3,(H,14,15,19) |
Clé InChI |
CQHRXUXFHSIJOG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214111.png)
![N-isopropyl-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B214112.png)
![11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B214113.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine](/img/structure/B214115.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214117.png)
![6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B214121.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214123.png)
![5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B214124.png)
![N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214126.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214127.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B214132.png)
![1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PYRROLIDINE](/img/structure/B214134.png)
